Ethyl 6-bromohex-3-enoate
CAS No.: 72715-14-1
Cat. No.: VC19369561
Molecular Formula: C8H13BrO2
Molecular Weight: 221.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72715-14-1 |
|---|---|
| Molecular Formula | C8H13BrO2 |
| Molecular Weight | 221.09 g/mol |
| IUPAC Name | ethyl 6-bromohex-3-enoate |
| Standard InChI | InChI=1S/C8H13BrO2/c1-2-11-8(10)6-4-3-5-7-9/h3-4H,2,5-7H2,1H3 |
| Standard InChI Key | CBVNBZHTNJEPOE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC=CCCBr |
Introduction
Chemical and Structural Properties
Ethyl 6-bromohex-3-enoate is characterized by a six-carbon chain with a bromine atom at the terminal position and an ethyl ester group at the opposite end. The double bond at the 3-position introduces geometric isomerism, though the E-isomer is typically more stable and commonly reported. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.09 g/mol |
| IUPAC Name | ethyl 6-bromohex-3-enoate |
| SMILES | CCOC(=O)CC=CCCBr |
| InChI Key | CBVNBZHTNJEPOE-UHFFFAOYSA-N |
The compound’s reactivity is influenced by the electron-withdrawing ester group and the allylic bromine, making it susceptible to nucleophilic substitution and transition metal-catalyzed transformations .
Synthetic Routes and Optimization
Bromination of Hydroxyesters
A common strategy for synthesizing ethyl 6-bromohex-3-enoate involves bromination of the corresponding hydroxyester precursor. For example, ethyl 6-hydroxyhex-3-enoate can be treated with carbon tetrabromide () and triphenylphosphine () in anhydrous dichloromethane, yielding the bromoester in ~81% efficiency . This method mirrors the synthesis of ethyl 6-bromohex-2-enoate, where the hydroxy group is replaced via an mechanism.
Wittig Reaction and Isomerization
Alternative routes employ Wittig reactions to construct the alkene moiety. Phosphonium salts derived from 4-bromobutyl acetate react with ethyl 2-oxoacetate to form intermediate alkenes, which are isomerized using iodine catalysis to achieve the desired E-configuration . For instance, ethyl 6-hydroxyhex-2-enoate undergoes iodine-mediated isomerization at reflux temperatures, shifting the double bond from the 2- to the 3-position .
Catalytic Asymmetric Reductions
Recent advances in copper(I)-catalyzed allylic reductions demonstrate the potential for enantioselective synthesis of derivatives. Using hydrosilanes and chiral N-heterocyclic carbene (NHC) ligands, ethyl 6-bromohex-3-enoate can undergo regioselective hydride addition to produce chiral alcohols with up to 97% enantiomeric excess (ee) . Optimal conditions involve temperatures of –78°C to –30°C in ethereal solvents, achieving γ-selectivity ratios of 99:1 .
Applications in Organic Synthesis
Intermediate for Bioactive Molecules
Ethyl 6-bromohex-3-enoate is a key precursor in the synthesis of hydroxy-α-sanshool, a bioactive alkaloid found in Sichuan pepper. The bromoester undergoes phosphonium salt formation followed by Wittig coupling with 2E,4E-hexadienal to construct the sanshool backbone . This route avoids unstable intermediates like 4-bromobutyraldehyde, improving scalability.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to introduce aryl or alkenyl groups at the bromine site. For example, coupling with phenylboronic acid in the presence of yields ethyl 6-phenylhex-3-enoate, a versatile building block for polymer chemistry .
Mechanistic Insights and Reaction Optimization
Regioselectivity in Allylic Reductions
Studies on copper-catalyzed reductions reveal that the 3-enoate’s double bond position directs hydride attack to the γ-carbon, forming secondary alcohols with high stereoinduction. Solvent effects are critical: chlorobenzene enhances γ-selectivity (94:6) and enantioselectivity (62% ee), while ethers like accelerate reaction rates .
Oxidative Amination
In intermolecular oxidative amination reactions, ethyl 6-bromohex-3-enoate couples with amines under photoredox and copper catalysis. This method facilitates C–N bond formation at the allylic position, yielding β-amino esters with 70–85% efficiency . The reaction proceeds via a radical mechanism, with the bromine atom acting as a leaving group after single-electron oxidation.
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